2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
CAS No.:
Cat. No.: VC17831477
Molecular Formula: C7H7ClF2N2O
Molecular Weight: 208.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClF2N2O |
|---|---|
| Molecular Weight | 208.59 g/mol |
| IUPAC Name | 2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine |
| Standard InChI | InChI=1S/C7H7ClF2N2O/c8-5-1-4(11)2-7(12-5)13-3-6(9)10/h1-2,6H,3H2,(H2,11,12) |
| Standard InChI Key | LMHCCBZDCOBTQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1OCC(F)F)Cl)N |
Introduction
2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine is a chemical compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by a pyridine ring with specific substitutions: a chlorine atom at the 2-position, a difluoroethoxy group at the 6-position, and an amine group at the 4-position. The molecular formula for this compound is C₇H₇ClF₂N₂O, and its molecular weight is approximately 205.62 g/mol, although some sources may slightly vary in their reported molecular weight, such as 208.59 g/mol .
Biological Activity
Research on 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine suggests that it may exhibit potential as an inhibitor of specific enzymes, particularly those involved in cancer pathways. The difluoroethoxy group may enhance binding affinity to target proteins, modulating their activity. Additionally, compounds with similar structures have shown antimicrobial and antifungal properties, indicating that this compound could possess similar activities.
Structural Similarities and Variants
Several compounds share structural similarities with 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-(2,2-Difluoroethoxy)pyridin-3-amine | Different position of amine group | |
| 6-(Trifluoromethyl)pyridin-4-amine | Contains trifluoromethyl instead of difluoroethoxy | |
| 3-Chloro-4-(difluoromethoxy)pyridin-5-amine | Different substitution pattern on the pyridine ring |
Research Findings and Applications
The unique arrangement of functional groups in 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine enhances its potential biological activity compared to similar compounds. The difluoroethoxy group contributes to its lipophilicity and possibly its pharmacokinetic properties, making it a valuable candidate for further research in medicinal chemistry.
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